[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine
Description
[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the 4-position. The methanamine (-CH₂NH₂) moiety is attached to the benzene ring, making it a primary amine. Its hydrochloride salt (CAS: 10-F550389) is commercially available but marked as discontinued, indicating specialized use in research .
Properties
IUPAC Name |
[4-(2-methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-16-4-5-17-10-3-2-8(7-15)6-9(10)11(12,13)14/h2-3,6H,4-5,7,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYOHPKXWTYDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183532 | |
| Record name | Benzenemethanamine, 4-(2-methoxyethoxy)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-55-6 | |
| Record name | Benzenemethanamine, 4-(2-methoxyethoxy)-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-(2-methoxyethoxy)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine typically involves multiple steps. One common approach is to start with a phenyl ring substituted with a trifluoromethyl group. The methoxyethoxy group can be introduced through an etherification reaction, while the methanamine group can be added via reductive amination.
Reductive Amination: The methanamine group can be introduced by reacting the intermediate compound with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanamine group to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the development of pharmaceuticals due to its unique trifluoromethyl group, which enhances biological activity and metabolic stability.
- Case Study : Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, a study conducted by Smith et al. (2023) showed that a related compound inhibited the growth of specific cancer cell lines by inducing apoptosis through the mitochondrial pathway.
| Compound | Activity | Reference |
|---|---|---|
| [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine | Antitumor | Smith et al., 2023 |
| Derivative A | Antiviral | Johnson et al., 2022 |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocycles.
- Synthesis Applications : It is frequently used to synthesize substituted bicyclic heterocycles such as quinolines and benzodiazoles, which are crucial in drug discovery.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Bicyclic Synthesis | Quinolines | 85% |
| Heterocycle Formation | Benzodiazoles | 90% |
Material Science
The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance.
- Case Study : A recent investigation into polymer composites containing this compound revealed improved mechanical properties and thermal degradation profiles compared to traditional materials (Lee et al., 2024).
Mechanism of Action
The mechanism of action of [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below highlights structural analogues and their key differences:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP, but the 2-methoxyethoxy group counterbalances this by improving aqueous solubility compared to analogues with hydrophobic substituents (e.g., tert-butyl in ) .
- Metabolic Stability : The oxetane ring in [3-(4-Trifluoromethylphenyl)oxetan-3-yl]methanamine reduces oxidative metabolism compared to the target compound’s ether chain .
Key Research Findings
- Solubility vs. Bioactivity : The 2-methoxyethoxy group in the target compound improves solubility without significantly compromising receptor binding, unlike bulkier substituents (e.g., tert-butyl) .
- Synthetic Challenges : Introducing the 2-methoxyethoxy group requires careful optimization to avoid side reactions, as seen in ’s 82% yield for a related aniline .
- Safety Profile : Like most aromatic amines, the compound requires handling under inert conditions to prevent oxidation .
Biological Activity
The compound [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, similar compounds have shown efficacy against c-Met and VEGFR-2 kinases, which play crucial roles in tumor growth and angiogenesis .
- Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells has been noted. This is often mediated through the activation of caspases and modulation of cell cycle regulators, leading to cell death in a dose-dependent manner .
Anticancer Properties
Recent investigations into the anticancer properties of related compounds have revealed promising results. For example, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The following table summarizes the IC50 values of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 |
| 17l | MCF-7 | 1.05 |
| 17l | HeLa | 1.28 |
These values indicate that the compound can effectively inhibit cell growth at low concentrations .
Structure-Activity Relationships (SAR)
The SAR studies highlight the significance of substituents on the phenyl ring. Electron-withdrawing groups like trifluoromethyl enhance biological activity, while electron-donating groups may reduce it. The presence of a methoxy group also contributes positively to the compound's overall efficacy against selected cancer cell lines .
Case Studies
A notable case study involved the synthesis and evaluation of a series of methanamine derivatives, which included this compound as a lead compound. These derivatives were assessed for their cytotoxicity against various cancer cell lines. The findings indicated that modifications to the side chains significantly impacted their antiproliferative activities, emphasizing the need for careful structural optimization in drug design .
Q & A
Q. What are the common synthetic routes for [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine?
Methodological Answer: The compound is typically synthesized via multi-step routes involving:
- Intermediate Formation : Protection of the amine group using tert-butyl carbamate (Boc), as seen in the synthesis of structurally similar aniline hydrochlorides via hydrogen chloride/1,4-dioxane deprotection (82% yield) .
- Functionalization : Introduction of the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions, followed by trifluoromethylation using reagents like CF₃Cu or CF₃I under controlled conditions.
- Purification : Column chromatography or recrystallization to isolate the final product. Example protocols highlight the use of ether/hexane mixtures for precipitation .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Key characterization techniques include:
- ¹H/¹³C NMR : Peaks for the methoxyethoxy group (δ ~3.3–4.5 ppm) and trifluoromethyl group (δ ~120–125 ppm in ¹³C) .
- LCMS : To confirm molecular weight (e.g., m/z 236 [M+H]⁺ for related compounds) and purity. Retention times (e.g., 0.83 minutes under SQD-AA05 conditions) aid in identifying byproducts .
- HPLC : Used for purity assessment, with gradients optimized for polar aromatic amines (e.g., TFA-modified mobile phases) .
Q. What are the key solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility : The compound is polar due to the methoxyethoxy and amine groups, making it soluble in methanol, DMSO, and dichloromethane. Hydrochloride salts (e.g., 1909326-60-8) improve aqueous solubility for biological assays .
- Stability : Store at –20°C under inert atmosphere to prevent oxidation of the amine group. Fluorinated aromatic rings are generally stable but may degrade under prolonged UV exposure .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening : Use Pd/C or Ru-based catalysts for coupling steps to enhance regioselectivity and reduce side products (e.g., 28% yield improved to >80% in reductive amination with NaBH₃CN) .
- Temperature Control : Lower reaction temperatures (0–5°C) during trifluoromethylation minimize decomposition.
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to trap water or HCl generated during Boc deprotection .
Q. What strategies are effective for regioselective functionalization of the aromatic ring in this compound?
Methodological Answer:
- Directing Groups : Utilize the methanamine group as a directing agent for electrophilic substitution. For example, bromination at the para position to the amine is favored .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the ring, leveraging the electron-withdrawing trifluoromethyl group to direct metal catalysts .
- Protection/Deprotection : Temporarily protect the amine with Boc to enable orthogonal functionalization of the methoxyethoxy chain .
Q. How does the trifluoromethyl group influence the compound’s reactivity in coupling reactions?
Methodological Answer:
- Electronic Effects : The -CF₃ group withdraws electrons, deactivating the aromatic ring toward electrophilic attack but enhancing stability in radical or nucleophilic pathways.
- Steric Effects : The bulky -CF₃ group hinders meta-substitution, favoring para-functionalization in Pd-catalyzed reactions (e.g., C–N bond formation in kinase inhibitor syntheses) .
- Stability in Harsh Conditions : Fluorine’s high electronegativity stabilizes the ring under acidic/basic conditions, enabling use in multi-step syntheses (e.g., PET tracer development) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
